![molecular formula C26H20N4O B14142849 2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one CAS No. 346456-76-6](/img/structure/B14142849.png)
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties . This particular compound features a unique structure with a phenyl group and a phenyldiazenyl group attached to a dihydroquinazolinone core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone. One efficient method uses a magnetic EDTA-coated copper-based nanocomposite as a catalyst. This catalyst facilitates the reaction under mild conditions, resulting in high yields of the desired product . Another approach employs a cross-linked poly(4-vinylpyridine) supported BF3 catalyst, which is inexpensive, reusable, and promotes the reaction in ethanol at reflux conditions .
Industrial Production Methods
Industrial production of this compound can leverage the same catalytic methods mentioned above, with a focus on scalability and cost-effectiveness. The use of heterogeneous catalysts, such as the magnetic EDTA-coated copper-based nanocomposite, allows for easy separation and reuse of the catalyst, making the process more sustainable and economically viable .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can convert the compound into different dihydroquinazolinone derivatives.
Substitution: The phenyl and phenyldiazenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which retain the core structure but feature different substituents on the phenyl and phenyldiazenyl groups. These derivatives often exhibit enhanced or modified biological activities .
Scientific Research Applications
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroquinazolin-4(1H)-one: A simpler derivative with similar biological activities.
Quinazolin-4(3H)-one: An oxidized form with distinct properties.
2-aminobenzamide derivatives: Compounds with varying substituents on the benzamide group.
Uniqueness
2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique structure, which combines a phenyl group and a phenyldiazenyl group with a dihydroquinazolinone core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
346456-76-6 |
|---|---|
Molecular Formula |
C26H20N4O |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-phenyl-3-(4-phenyldiazenylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C26H20N4O/c31-26-23-13-7-8-14-24(23)27-25(19-9-3-1-4-10-19)30(26)22-17-15-21(16-18-22)29-28-20-11-5-2-6-12-20/h1-18,25,27H |
InChI Key |
LNNACELZOAWTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
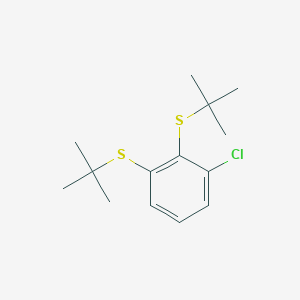
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
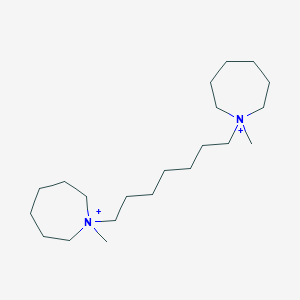
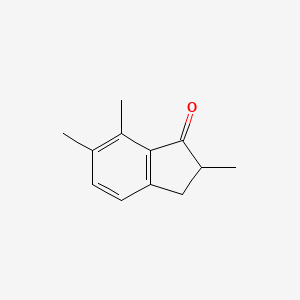
![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
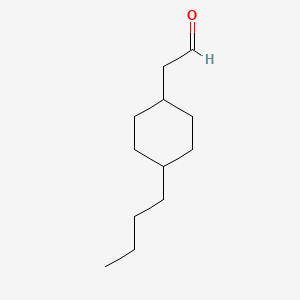
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
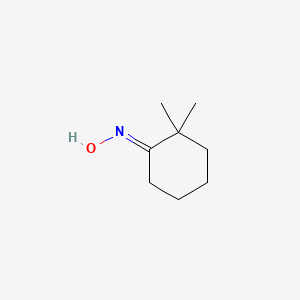
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
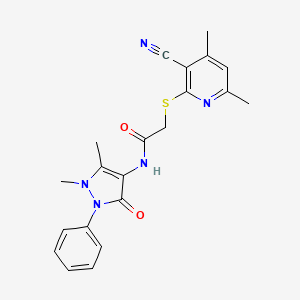
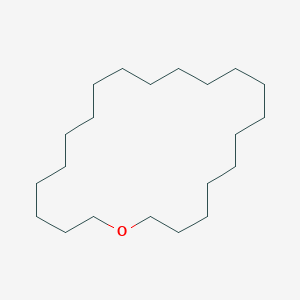
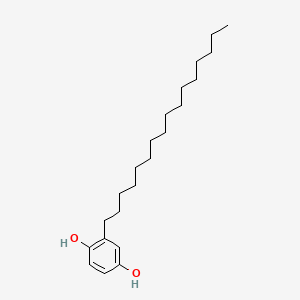
![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
